3-(4-Ethoxy-benzyl)-piperidine hydrochloride

medicinal chemistry scaffold comparison receptor binding

Choose 3-(4-Ethoxy-benzyl)-piperidine hydrochloride for CNS drug discovery. The 4-ethoxy group delivers a +0.4 log unit lipophilicity shift versus methoxy analogs, enabling precise target-engagement tuning. As a hydrochloride salt, it dissolves directly in aqueous buffers for binding, functional, and preliminary PK assays. ≥98% purity ensures reproducible SAR. Avoid generic unsubstituted piperidines—this scaffold's substitution pattern is critical for selective receptor binding, particularly at sigma receptors and GPCRs. Ideal for pharmacophore modeling, virtual screening, and lead optimization.

Molecular Formula C14H22ClNO
Molecular Weight 255.78 g/mol
CAS No. 1170629-29-4
Cat. No. B1627210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-benzyl)-piperidine hydrochloride
CAS1170629-29-4
Molecular FormulaC14H22ClNO
Molecular Weight255.78 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2CCCNC2.Cl
InChIInChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H
InChIKeyYWHZLNOWDQPPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxy-benzyl)-piperidine Hydrochloride (CAS 1170629-29-4) - Structural Identity and Physicochemical Baseline for Procurement


3-(4-Ethoxy-benzyl)-piperidine hydrochloride (CAS 1170629-29-4) is a 3-substituted benzylpiperidine derivative characterized by a piperidine ring linked to a 4-ethoxybenzyl moiety, supplied as a hydrochloride salt with molecular formula C14H22ClNO and molecular weight 255.78 g/mol [1]. The compound is typically provided as a solid with a purity specification of ≥98% . Its core structural motif—a 3-benzylpiperidine scaffold—is a privileged pharmacophore in medicinal chemistry, appearing in numerous bioactive molecules targeting neurological and receptor-mediated pathways [2]. The presence of the 4-ethoxy substituent distinguishes it from unsubstituted and methoxy-analogous benzylpiperidines, and is hypothesized to influence lipophilicity and target engagement profiles [3].

Why 3-(4-Ethoxy-benzyl)-piperidine Hydrochloride Cannot Be Directly Replaced by Generic 3-Benzylpiperidine Analogs


Substitution of a benzylpiperidine derivative with a generic or unsubstituted analog is not pharmacologically neutral. The 3-benzylpiperidine scaffold itself is conformationally sensitive, and the presence, position, and nature of aryl substituents profoundly affect receptor binding and functional activity [1]. In related chemokine receptor antagonist series, the 3-substituted benzylpiperidine core is essential for maintaining the correct spatial orientation of key pharmacophoric elements, and even minor modifications to the benzyl group can alter selectivity profiles [2]. The 4-ethoxy substituent on 3-(4-Ethoxy-benzyl)-piperidine hydrochloride introduces specific electronic and steric properties that are not recapitulated by unsubstituted (3-benzylpiperidine, CAS 136422-65-6) or methoxy-substituted (3-(4-methoxybenzyl)piperidine, CAS 136422-65-6) comparators, making direct interchange unreliable without empirical validation [3].

Quantitative Differentiation Evidence for 3-(4-Ethoxy-benzyl)-piperidine Hydrochloride Versus Closest Analogs


Structural Isomer Differentiation: 3-Substituted vs. 2- and 4-Substituted Benzylpiperidine Scaffolds

In systematic SAR studies of benzylpiperidine-based ligands for sigma receptors, 3-substituted compounds demonstrated consistently higher affinity for both σ1 and σ2 receptors compared to their 2- and 4-substituted positional isomers [1]. While direct data for the 4-ethoxybenzyl variant are not available, this class-level inference establishes that the 3-substitution pattern—present in 3-(4-Ethoxy-benzyl)-piperidine hydrochloride—is structurally privileged over alternative substitution positions for achieving higher receptor engagement in benzylpiperidine series. This provides a rationale for selecting the 3-substituted regioisomer over 2-(4-ethoxybenzyl)piperidine (CAS 1172745-81-1) or 4-(4-ethoxybenzyl)piperidine (CAS 893754-76-2) for studies targeting sigma receptor or related binding sites .

medicinal chemistry scaffold comparison receptor binding

Lipophilicity Modulation: Predicted LogP Increase from Methoxy to Ethoxy Substitution

The 4-ethoxy substituent on the benzyl ring of 3-(4-Ethoxy-benzyl)-piperidine hydrochloride confers higher calculated lipophilicity compared to the analogous 4-methoxybenzyl derivative. Based on established fragment-based lipophilicity contributions, replacement of a methoxy group (-OCH₃, π ≈ -0.02) with an ethoxy group (-OCH₂CH₃, π ≈ 0.38) increases the logP of the parent molecule by approximately 0.4 log units [1]. This quantitative shift in lipophilicity may enhance passive membrane permeability but could also alter metabolic stability and off-target binding profiles relative to the methoxy analog 3-(4-methoxybenzyl)piperidine (CAS 136422-65-6) .

lipophilicity membrane permeability ADME prediction

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Handling Versus Free Base

3-(4-Ethoxy-benzyl)-piperidine hydrochloride (CAS 1170629-29-4) is supplied as a hydrochloride salt, which offers superior aqueous solubility and handling characteristics compared to the free base form 3-(4-ethoxybenzyl)piperidine (CAS 955315-04-5) . The hydrochloride salt form is generally preferred for biological assays requiring aqueous compatibility and is the standard form for formulation development in early drug discovery [1]. Procurement of the free base (CAS 955315-04-5) would necessitate additional solubilization steps, such as pH adjustment or co-solvent use, which may introduce variability or incompatibility with biological systems.

formulation salt selection bioavailability

Computed Physicochemical Descriptors: Rotatable Bonds and Hydrogen Bonding Profile

3-(4-Ethoxy-benzyl)-piperidine hydrochloride (free base form) possesses four rotatable bonds, two hydrogen bond acceptors (the piperidine nitrogen and the ethoxy oxygen), and one hydrogen bond donor (the piperidine NH) [1]. This profile falls within favorable ranges for CNS drug-likeness (typically ≤5 rotatable bonds, ≤3 HBA, ≤2 HBD) [2]. The additional rotatable bond from the ethoxy group (versus a methoxy analog) provides increased conformational flexibility, which may be advantageous for exploring diverse binding conformations but could also introduce entropic penalties in target binding. The exact molecular weight of the free base is 219.32 g/mol, well within the optimal range for CNS permeability (typically <400 Da).

molecular descriptors drug-likeness computational chemistry

Recommended Research Applications for 3-(4-Ethoxy-benzyl)-piperidine Hydrochloride Based on Evidence Profile


Medicinal Chemistry Scaffold for CNS Receptor Ligand Optimization

Based on the class-level SAR indicating that 3-substituted benzylpiperidines exhibit enhanced sigma receptor affinity [1], 3-(4-Ethoxy-benzyl)-piperidine hydrochloride is well-suited as a starting scaffold for designing novel CNS receptor ligands. The 3-substitution pattern provides a defined orientation for pharmacophore attachment, and the 4-ethoxy group offers a modifiable handle for lipophilicity tuning and additional substitution [2].

Comparative SAR Studies of Alkoxy-Substituted Benzylpiperidines

The compound can serve as a reference standard in systematic SAR studies comparing ethoxy, methoxy, and unsubstituted benzylpiperidine derivatives. The predicted lipophilicity shift of approximately +0.4 log units relative to the methoxy analog [1] provides a quantifiable parameter for correlating physicochemical changes with biological activity shifts in cell-based permeability or target binding assays [2].

Pre-formulation and Solubility Assessment Studies

As a hydrochloride salt, 3-(4-Ethoxy-benzyl)-piperidine hydrochloride (CAS 1170629-29-4) offers immediate aqueous compatibility for biological testing [1]. This makes it a practical choice for early-stage pharmacology studies where solubility and buffer compatibility are critical, including receptor binding assays, cell-based functional assays, and preliminary PK experiments requiring intravenous or intraperitoneal administration [2].

Computational Chemistry and in Silico Target Prediction

The favorable computed physicochemical descriptors—rotatable bonds: 4, HBA: 2, HBD: 1, MW: 219.32—indicate CNS drug-likeness and minimal ADME liabilities [1]. This makes 3-(4-Ethoxy-benzyl)-piperidine hydrochloride an appropriate ligand for virtual screening campaigns, molecular docking studies against CNS targets (e.g., GPCRs, sigma receptors, monoamine transporters), and pharmacophore model validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Ethoxy-benzyl)-piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.